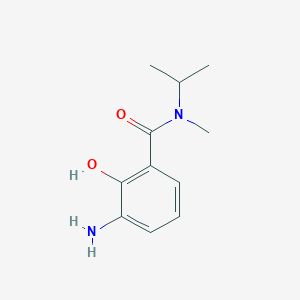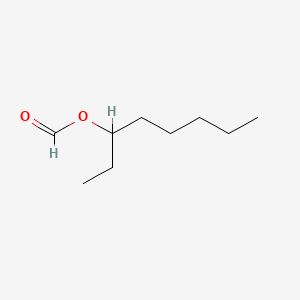
Octan-3-yl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octyl formate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 3-Octyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-octyl formate is primarily located in the membrane (predicted from logP). 3-Octyl formate has a fruity, green, and vegetable taste.
Applications De Recherche Scientifique
Enantioselective Synthesis in Organic Chemistry
Octan-3-yl formate-related compounds are utilized in the synthesis of complex organic structures. For instance, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes, significant in natural products and biologically active compounds, leverages the complex structural features and enantioselectivity control inherent in these compounds (Wang et al., 2021).
Advancements in Fuel Technology
Research on octane numbers in fuels, a key characteristic of spark-ignition fuels like gasoline, has shown that additives related to octan-3-yl formate can improve fuel efficiency. The study of functionalized carbon nanotubes, which react with chemicals including octan-3-yl formate derivatives, demonstrates their potential in increasing the octane number of gasoline (Safari Kish et al., 2010).
Chemical Synthesis and Molecular Motion
In the field of molecular chemistry, studies have explored the rotational barriers and motion of molecules with structures similar to octan-3-yl formate. For example, research on molecules like bis((4-(4-pyridyl)ethynyl)bicyclo[2.2.2]oct-1-yl)buta-1,3-diyne reveals insights into the synchronous motion and activation energies of molecular rotors, which could have implications for the design of dynamic molecular systems (Lemouchi et al., 2013).
Plant Biology and Volatile Compounds
In plant biology, studies have found that compounds structurally related to octan-3-yl formate play a role in the emission of volatile organic compounds in response to environmental stimuli. For example, research on the liverwort Marchantia polymorpha showed that it emits C8 volatiles, such as 1-octen-3-ol and octan-3-one, upon mechanical wounding, indicating the role of these compounds in plant defense and communication (Kihara et al., 2014).
Propriétés
Numéro CAS |
84434-65-1 |
|---|---|
Nom du produit |
Octan-3-yl formate |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
octan-3-yl formate |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-9(4-2)11-8-10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
PPJCPDSDDKESKL-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)OC=O |
SMILES canonique |
CCCCCC(CC)OC=O |
Densité |
0.865-0.875 |
Autres numéros CAS |
84434-65-1 |
Description physique |
Colourless liquid; Minty, spicy, herb-like aroma with fruity undertones |
Solubilité |
Soluble in fats and oils; insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-3-carboxylic acid](/img/structure/B1629208.png)
![7-Bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1629209.png)
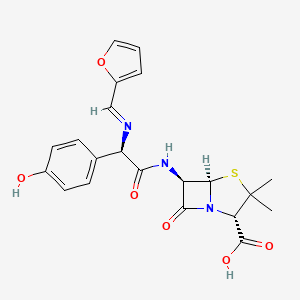
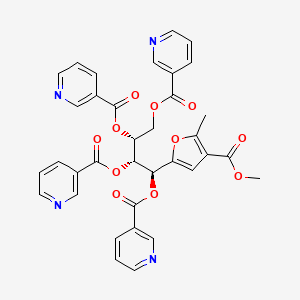
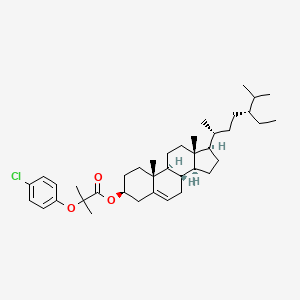
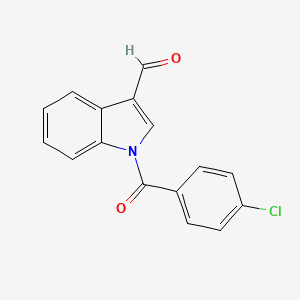
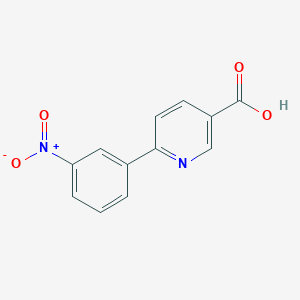
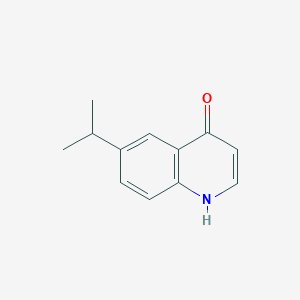
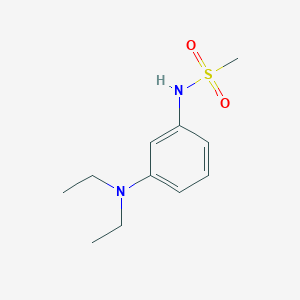
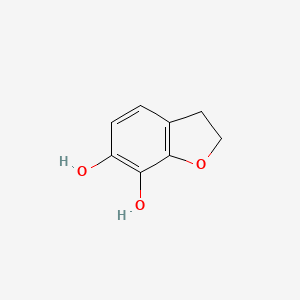
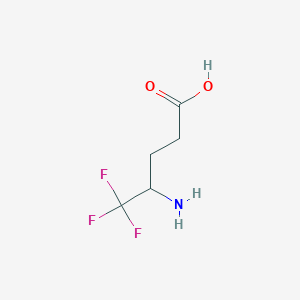
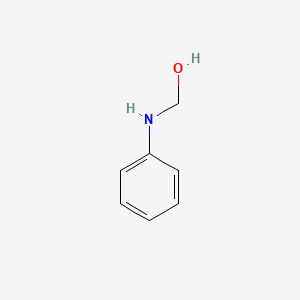
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/no-structure.png)
